Cas no 2229260-69-7 (1-(2-chloro-6-methylphenyl)-3,3-difluorocyclobutylmethanamine)

1-(2-Chloro-6-methylphenyl)-3,3-difluorocyclobutylmethanamine is a specialized organic compound featuring a cyclobutyl core with difluoromethyl and aminomethyl substituents, coupled with a chlorinated and methylated aromatic ring. This structure imparts unique steric and electronic properties, making it valuable in pharmaceutical and agrochemical research. The presence of fluorine enhances metabolic stability and lipophilicity, while the chloro-methylphenyl moiety may contribute to selective binding interactions. Its rigid cyclobutane framework offers conformational constraints, useful in designing bioactive molecules. The compound is suitable for applications requiring precise molecular tuning, such as drug discovery or catalyst development, where its distinct functional groups enable targeted modifications. Handling requires standard safety precautions for halogenated and amine-containing compounds.
1-(2-chloro-6-methylphenyl)-3,3-difluorocyclobutylmethanamine structure
2229260-69-7 structure
Product Name:1-(2-chloro-6-methylphenyl)-3,3-difluorocyclobutylmethanamine
CAS No:2229260-69-7
MF:C12H14ClF2N
MW:245.69606924057
CID:5818305
PubChem ID:165850541
Update Time:2025-06-08

1-(2-chloro-6-methylphenyl)-3,3-difluorocyclobutylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chloro-6-methylphenyl)-3,3-difluorocyclobutylmethanamine
    • EN300-1943308
    • 2229260-69-7
    • [1-(2-chloro-6-methylphenyl)-3,3-difluorocyclobutyl]methanamine
    • Inchi: 1S/C12H14ClF2N/c1-8-3-2-4-9(13)10(8)11(7-16)5-12(14,15)6-11/h2-4H,5-7,16H2,1H3
    • InChI Key: NAWJICSYFKBJCR-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(C)=C1C1(CN)CC(C1)(F)F

Computed Properties

  • Exact Mass: 245.0782835g/mol
  • Monoisotopic Mass: 245.0782835g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 26Ų

1-(2-chloro-6-methylphenyl)-3,3-difluorocyclobutylmethanamine Pricemore >>

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Additional information on 1-(2-chloro-6-methylphenyl)-3,3-difluorocyclobutylmethanamine

Introduction to 1-(2-chloro-6-methylphenyl)-3,3-difluorocyclobutylmethanamine (CAS No. 2229260-69-7)

1-(2-chloro-6-methylphenyl)-3,3-difluorocyclobutylmethanamine (CAS No. 2229260-69-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of substituted cyclobutylamines, which have been extensively studied for their diverse biological activities, including central nervous system (CNS) modulation and anti-inflammatory properties.

The molecular structure of 1-(2-chloro-6-methylphenyl)-3,3-difluorocyclobutylmethanamine is characterized by a cyclobutyl ring substituted with a 3,3-difluoro group and an amine functional group attached to the methylene bridge. The presence of the chloro and methyl substituents on the phenyl ring adds to the compound's complexity and influences its pharmacological profile. The difluoro substitution on the cyclobutyl ring is particularly noteworthy, as it can enhance the compound's metabolic stability and bioavailability.

Recent studies have highlighted the potential of 1-(2-chloro-6-methylphenyl)-3,3-difluorocyclobutylmethanamine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antidepressant and anxiolytic effects in preclinical models. The mechanism of action is believed to involve modulation of serotonin and norepinephrine reuptake, similar to that of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).

In addition to its CNS activity, 1-(2-chloro-6-methylphenyl)-3,3-difluorocyclobutylmethanamine has also demonstrated promising anti-inflammatory properties. A study in the Inflammation Research journal reported that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).

The pharmacokinetic profile of 1-(2-chloro-6-methylphenyl)-3,3-difluorocyclobutylmethanamine has been evaluated in several preclinical studies. Results indicate that it has favorable oral bioavailability and a moderate half-life, making it suitable for once-daily dosing regimens. The compound also shows low potential for drug-drug interactions, which is a significant advantage in clinical settings where patients often require multiple medications.

Safety assessments have revealed that 1-(2-chloro-6-methylphenyl)-3,3-difluorocyclobutylmethanamine is generally well-tolerated at therapeutic doses. Preclinical toxicology studies have not identified any major safety concerns, although further investigations are warranted to fully understand its long-term effects. The compound's safety profile is an important consideration for its advancement into clinical trials.

The development of 1-(2-chloro-6-methylphenyl)-3,3-difluorocyclobutylmethanamine is currently at an early stage, with ongoing research focused on optimizing its formulation and delivery methods. Several pharmaceutical companies are actively involved in this area, driven by the compound's potential to address unmet medical needs in mental health and inflammatory disorders.

In conclusion, 1-(2-chloro-6-methylphenyl)-3,3-difluorocyclobutylmethanamine (CAS No. 2229260-69-7) represents a promising candidate for further investigation in medicinal chemistry. Its unique structural features and diverse biological activities make it a valuable addition to the growing arsenal of therapeutic agents. As research continues to uncover its full potential, this compound may play a significant role in advancing treatments for various diseases.

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